Cyanogen azide

Descripción

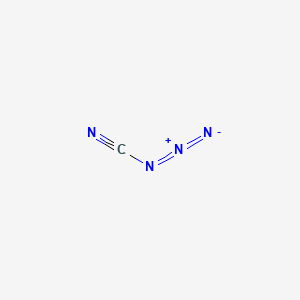

Structure

3D Structure

Propiedades

Número CAS |

764-05-6 |

|---|---|

Fórmula molecular |

N3CN CN4 |

Peso molecular |

68.04 g/mol |

Nombre IUPAC |

carbononitridic azide |

InChI |

InChI=1S/CN4/c2-1-4-5-3 |

Clave InChI |

KWEDUNSJJZVRKR-UHFFFAOYSA-N |

SMILES canónico |

C(#N)N=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanogen Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyanogen (B1215507) azide (B81097) (N₃CN) is a high-energy, reactive chemical compound first synthesized in the early 1960s by F. D. Marsh at DuPont.[1][2] It is classified as a primary explosive, making it extremely dangerous outside of a dilute solution.[2] Despite its instability, its unique reactivity makes it a valuable reagent in organic synthesis for creating nitrogen-rich compounds.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key reactions, presenting data in a structured format for technical audiences.

Physical Properties

Cyanogen azide is a colorless, oily liquid at room temperature.[1][2][3] Due to its extreme instability and explosive nature, it is typically prepared and handled in dilute solutions with organic solvents.[2][4] Pure this compound is dangerously sensitive to thermal, mechanical, or electrical shock and should not be isolated.[3][5]

Table 1: Physical and Identification Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CN₄ | [1][3] |

| Molecular Structure | N≡C–N₃ | [1] |

| Molecular Weight | 68.04 g/mol | [1][3] |

| Appearance | Colorless, oily liquid | [2][3] |

| IUPAC Name | Carbononitridic azide | [2] |

| CAS Number | 764-05-6 | [1] |

| Solubility | Soluble in most organic solvents (e.g., acetonitrile (B52724), ethyl acetate, benzene, cyclohexane) | [1][2][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its high reactivity and inherent instability. It serves as a versatile reagent for introducing nitrogen-containing functional groups.

Stability and Decomposition

Pure this compound is a primary explosive that can detonate violently when subjected to shock or heat.[2][3] For practical applications, it is almost exclusively used in dilute solutions where it can be handled with relative safety. The stability is solvent and concentration-dependent; for instance, a 27% solution in acetonitrile exhibits a half-life of 15 days at room temperature.[3]

The decomposition of this compound can be initiated thermally or photochemically, proceeding through different pathways:

-

Thermal Decomposition: In the gas phase, thermal decomposition primarily yields the NCN dimer as the final product.[6]

-

Photodissociation: Upon exposure to light, this compound can fragment via two competitive channels, producing either a cyanonitrene radical (NCN) and dinitrogen (N₂) or a cyanide radical (CN) and an azide radical (N₃).[6]

Caption: Decomposition pathways of this compound.

Key Chemical Reactions

This compound is a valuable reagent in synthetic chemistry, known for several key types of reactions:

-

Cycloaddition Reactions: As a 1,3-dipolar reagent, it readily undergoes cycloaddition reactions with various unsaturated compounds, particularly alkenes.[1][5]

-

Insertion Reactions: It can react with alkanes in insertion reactions to produce primary alkylcyanamides.[3][5] This broadens its utility for functionalizing saturated hydrocarbons.

-

Synthesis of Nitrogen-Rich Compounds: It is a crucial reagent for synthesizing compounds like diaminotetrazoles.[1][2]

Experimental Protocols

Caution: The synthesis and handling of this compound are extremely hazardous and should only be performed by trained professionals in a controlled laboratory environment with appropriate safety measures, including a fume hood and blast shield.

Synthesis of this compound in Solution

The most common and relatively safer method for preparing this compound is through the in situ reaction of sodium azide with a cyanogen halide in an anhydrous aprotic solvent.[2][5]

Objective: To prepare a dilute solution of this compound for immediate use in a subsequent reaction.

Materials:

-

Sodium azide (NaN₃)

-

Cyanogen chloride (ClCN) or Cyanogen bromide (BrCN)

-

Anhydrous acetonitrile (CH₃CN)

Procedure:

-

Suspend sodium azide in dry acetonitrile within a reaction vessel equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to a temperature below 25°C (typically between 10-15°C) using an ice bath.[5] Maintaining a low temperature is critical for safety and to prevent decomposition.

-

Slowly add cyanogen chloride or cyanogen bromide to the cooled and stirred suspension. The rate of addition should be controlled to keep the reaction temperature below the specified limit.

-

Allow the mixture to stir at a low temperature for several hours until the reaction is complete.

-

Once the reaction is finished, the resulting mixture contains dissolved this compound and a solid precipitate of the sodium halide byproduct (e.g., NaCl or NaBr).

-

Separate the solution of this compound from the solid byproduct by filtration or decantation.[5]

-

The resulting clear, colorless solution of this compound in acetonitrile is now ready for use. Do not attempt to isolate pure this compound by evaporating the solvent.

Critical Safety Note: The use of dry solvents and reagents is essential. The presence of trace moisture can lead to the formation of highly shock-sensitive, explosive byproducts.[2]

References

Cyanogen Azide: A Technical Overview of its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of cyanogen (B1215507) azide (B81097) (CN₄), a highly energetic and reactive compound. First prepared in the early 1960s by F. D. Marsh and his colleagues at DuPont, this molecule has garnered significant interest for its unique chemical properties and applications in organic synthesis. This document details the seminal experimental protocol, presents key quantitative data, and illustrates the synthesis pathway. Due to its extreme sensitivity to shock and temperature, this guide also emphasizes the critical safety precautions necessary for its handling.

Discovery and Historical Context

Cyanogen azide was first successfully synthesized and characterized by F. D. Marsh at DuPont in the early 1960s.[1][2][3] The first publication of this work appeared in the Journal of the American Chemical Society in 1964. Prior claims of its discovery as a crystalline solid were later determined to be incorrect.[2] The synthesis developed by Marsh's team involved the reaction of a metal azide with a cyanogen halide in a nonaqueous medium.[4] This method provided a viable route to obtaining this compound in solution, which is the only relatively safe way to handle this dangerously explosive compound.[1][2] The pure substance is a colorless, oily liquid that can detonate violently with mild mechanical, thermal, or electrical shock.[5]

Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | CN₄ |

| Molecular Weight | 68.04 g/mol [6] |

| Percent Composition | C 17.65%, N 82.34% |

| Appearance | Colorless, oily liquid[1][2] |

| CAS Registry Number | 764-05-6[7] |

| Stability in Solution | Half-life of a 27% solution in acetonitrile (B52724) is 15 days at room temperature.[8] |

Note: Pure this compound is a primary explosive and is too unstable for most practical applications. It is typically handled in dilute solutions in organic solvents.[1][2]

Experimental Protocol: First Synthesis

The first successful synthesis of this compound was achieved through the reaction of sodium azide (NaN₃) and cyanogen chloride (ClCN) in an anhydrous aprotic solvent. The following protocol is based on the original method described by F. D. Marsh.

Materials:

-

Sodium azide (NaN₃)

-

Cyanogen chloride (ClCN)

-

Anhydrous acetonitrile (CH₃CN)

Procedure:

-

A suspension of sodium azide is prepared in dry acetonitrile in a reaction vessel equipped with a stirrer and a cooling system.

-

Cyanogen chloride is then distilled into the cooled suspension.

-

The reaction temperature is maintained below 12°C during the addition of cyanogen chloride.

-

After the addition is complete, the solution is allowed to warm to room temperature.

-

The resulting mixture is filtered to remove the sodium chloride byproduct.

Critical Safety Considerations:

-

The use of dry solvents is imperative to prevent the formation of explosive, solid by-products.

-

Care must be taken to avoid isolating pure this compound from the solution, as it is extremely shock-sensitive and can detonate violently.[4][5]

-

Evaporation of the solvent, cooling of saturated solutions, or freezing the solvent can lead to the separation of pure this compound and must be avoided.

-

All work should be conducted in a fume hood behind a blast shield.[8]

Synthesis Pathway

The synthesis of this compound from sodium azide and cyanogen chloride is a straightforward nucleophilic substitution reaction. The azide anion (N₃⁻) acts as the nucleophile, displacing the chloride anion (Cl⁻) from cyanogen chloride.

Conclusion

The discovery and first synthesis of this compound by F. D. Marsh and his team marked a significant advancement in the chemistry of high-nitrogen compounds. While its extreme instability in pure form presents significant handling challenges, its utility as a reagent in dilute solutions for various organic transformations is well-established. The foundational work detailed in this guide remains the basis for the laboratory-scale preparation of this unique and powerful chemical entity. Researchers and professionals working with or developing related compounds must adhere to strict safety protocols to mitigate the inherent risks associated with its synthesis and use.

References

- 1. About: this compound [dbpedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 764-05-6 [smolecule.com]

- 4. US3410658A - this compound, compositions containing this compound, and the preparation of the same from cyanogen halides and metal azides - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | CN4 | CID 136583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | 764-05-6 [chemicalbook.com]

Thermodynamic properties of cyanogen azide decomposition

An In-depth Technical Guide on the Thermodynamic Properties of Cyanogen (B1215507) Azide (B81097) Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the decomposition of cyanogen azide (N₃CN). As a high-energy material, understanding its thermal behavior is critical for safe handling, storage, and utilization in various synthetic applications. This document details key thermodynamic parameters, outlines the experimental and computational methodologies used for their determination, and illustrates the decomposition pathways.

Executive Summary

This compound is a colorless, oily liquid that is highly explosive and sensitive to thermal, electrical, and mechanical shock.[1][2] It is typically handled in dilute solutions to mitigate its hazardous nature.[1] The decomposition of this compound is a highly exothermic process, primarily yielding dinitrogen (N₂) and the cyanonitrene (NCN) radical, an important intermediate in combustion chemistry and material synthesis.[3] A minor decomposition channel can also produce cyanogen (CN) and azide (N₃) radicals.[3] This guide synthesizes available data on the thermodynamics of these processes, providing a critical resource for professionals working with this energetic compound.

Thermodynamic Data

The decomposition of this compound can be summarized by the primary reaction:

N₃CN → NCN + N₂

A competing, minor pathway is:

N₃CN → CN + N₃ [3]

Quantitative thermodynamic data for this compound and its decomposition products are crucial for modeling its behavior. The following tables summarize key reported values.

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔHf°) | 108 ± 5 | kcal/mol | [3] |

| 452 ± 21 | kJ/mol | [3] | |

| Molecular Weight | 68.038 | g/mol | [4] |

| Table 1: Thermodynamic Properties of this compound (N₃CN) at Standard Conditions. |

| Parameter | Value | Units | Reference |

| Bond Dissociation Energy D(NCN−N₂) | 7 ± 2 | kcal/mol | [3] |

| 29 ± 8 | kJ/mol | [3] | |

| Bond Dissociation Energy D(NC−N₃) | 96 ± 2 | kcal/mol | [3] |

| 402 ± 8 | kJ/mol | [3] | |

| Table 2: Bond Dissociation Energies Associated with N₃CN Decomposition. |

| Species | Standard Enthalpy of Formation (ΔHf°) | Units | Reference |

| Cyanonitrene (NCN) | 115 ± 5 | kcal/mol | [3] |

| 481 ± 21 | kJ/mol | [3] | |

| Table 3: Thermodynamic Properties of Key Decomposition Product. |

Decomposition Pathways and Energetics

The decomposition of this compound is governed by its potential energy surfaces. The primary pathway involves the fission of the N-N bond, which is energetically favored.

Experimental and Computational Protocols

The determination of thermodynamic properties for energetic materials like this compound requires specialized techniques that can handle their instability and rapid decomposition.

Calorimetry (Differential Scanning Calorimetry - DSC)

DSC is a primary thermal analysis technique used to measure heat flow associated with thermal transitions as a function of temperature.[5][6] It is used to determine heats of decomposition and to study reaction kinetics, from which activation energy can be derived.[7]

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound in a high-boiling, inert solvent (e.g., acetonitrile) is prepared to a precise concentration (e.g., 5% w/w).[2]

-

Encapsulation: A small, accurately weighed aliquot (1-5 mg) of the solution is hermetically sealed in a high-pressure stainless steel crucible. An empty, sealed crucible is used as a reference.

-

DSC Analysis: The sample and reference crucibles are placed in the DSC cell. The cell is heated at a constant rate (e.g., 5, 10, 15, and 20 K/min) under an inert atmosphere (e.g., nitrogen or argon) from ambient temperature to the point of complete decomposition.

-

Data Analysis: The heat flow is recorded versus temperature. The integrated area of the exothermic decomposition peak yields the enthalpy of decomposition (ΔHdecomp).

-

Kinetic Analysis: By performing the experiment at multiple heating rates, the activation energy (Ea) can be determined using methods such as the Kissinger equation.[6]

Spectroscopy

Spectroscopic methods are essential for identifying the products of decomposition, confirming reaction pathways.[3]

Experimental Protocol (Matrix Isolation Spectroscopy):

-

Sample Deposition: A gaseous mixture of this compound heavily diluted in an inert gas (e.g., argon, >1000:1) is slowly deposited onto a cryogenic window (e.g., CsI) held at a very low temperature (~10-12 K).

-

Photolysis/Thermolysis: The isolated N₃CN molecules in the inert matrix are decomposed either by photolysis (irradiation with a UV lamp at a specific wavelength, e.g., >280 nm) or by controlled annealing (thermal decomposition).[3]

-

Spectral Acquisition: Infrared (FTIR) and ultraviolet-visible (UV-Vis) absorption spectra are recorded before and after decomposition.

-

Product Identification: The resulting spectra are analyzed. The appearance of new absorption bands corresponding to known vibrational frequencies or electronic transitions of species like NCN allows for their unambiguous identification.[3]

Computational Chemistry

Ab initio and multi-reference computational methods are powerful tools for mapping the potential energy surfaces of decomposition reactions, calculating bond dissociation energies, and predicting thermodynamic properties without the hazards of experimentation.[3][8]

Computational Protocol (CASSCF/MRCI):

-

Methodology Selection: High-level theoretical methods are chosen to accurately describe the electronic structure of the azide and the bond-breaking processes. The Complete Active Space Self-Consistent Field (CASSCF) method followed by Multi-Reference Configuration Interaction (MRCI) is suitable for this purpose.[3]

-

Geometry Optimization: The molecular geometries of the reactant (N₃CN), transition states, and products (NCN, N₂, CN, N₃) are optimized at the chosen level of theory (e.g., CAS(10,9)/6-311+G(2df)).[3]

-

Energy Calculation: Single-point energy calculations are performed using a more accurate method (e.g., MRCI+Q) to obtain precise energies for all optimized structures.[3]

-

Thermodynamic Property Calculation: From the computed energies, key thermodynamic data such as reaction enthalpies and activation barriers are calculated. Vibrational frequency calculations are performed to confirm that optimized structures are true minima or transition states and to derive zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

Gibbs Free Energy and Spontaneity

The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS [9]

-

ΔH (Enthalpy Change): The decomposition of this compound is highly exothermic (negative ΔH), releasing significant thermal energy. This term strongly favors spontaneity.

-

ΔS (Entropy Change): The decomposition of one mole of a liquid or solid N₃CN into two or more moles of gaseous products (N₂ and NCN) results in a large positive change in entropy (disorder). This term also strongly favors spontaneity.

Given that both the enthalpy and entropy terms are favorable, the ΔG for the decomposition of this compound is highly negative at all practical temperatures, indicating a thermodynamically spontaneous and irreversible process. The primary barrier to decomposition is the kinetic activation energy required to initiate bond cleavage.

Conclusion

The thermodynamic profile of this compound is characterized by a high positive enthalpy of formation and a highly exothermic decomposition process. The primary decomposition pathway to NCN and N₂ is both enthalpically and entropically favored, resulting in a spontaneous process that is kinetically hindered by a significant activation barrier. A thorough understanding of these properties, obtained through a combination of experimental techniques like DSC and spectroscopy, and validated by computational chemistry, is essential for the safe handling and application of this energetic material in research and development.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. Elucidating the Mechanisms of Reactions in Energetic Materials: A Critical Methodology Review [mdpi.com]

- 8. schrodinger.com [schrodinger.com]

- 9. Khan Academy [khanacademy.org]

Spectroscopic Profile of Cyanogen Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyanogen (B1215507) azide (B81097) is a colorless, oily liquid that is highly explosive in its pure form.[1] It is typically prepared and handled in dilute solutions to mitigate its hazardous properties.[1] The molecule's reactivity has been harnessed for various chemical transformations, including the synthesis of nitrogen-rich heterocyclic compounds. A complete understanding of its spectroscopic characteristics is crucial for its identification, characterization, and for monitoring its reactions. This guide focuses on providing detailed spectroscopic information, primarily from infrared studies, which have been successfully conducted in the gas phase.

Synthesis of Cyanogen Azide

The synthesis of this compound is typically achieved through the reaction of a cyanogen halide with an azide salt. The following protocol is based on established methods.[1][2]

Experimental Protocol: Synthesis from Cyanogen Chloride and Sodium Azide

Caution: this compound is a primary explosive and should only be handled by experienced personnel in a controlled laboratory setting with appropriate safety measures, including protective shielding.

Materials:

-

Sodium azide (NaN₃)

-

Cyanogen chloride (ClCN) or Cyanogen bromide (BrCN)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

Procedure:

-

A suspension of sodium azide is prepared in dry acetonitrile in a reaction vessel cooled to below room temperature.[2]

-

Gaseous cyanogen chloride is then distilled into this cooled suspension.[2] Alternatively, cyanogen bromide can be used.[3]

-

The reaction mixture is stirred while maintaining a low temperature.

-

Upon completion of the reaction, the mixture is filtered to remove the sodium chloride byproduct.[2]

-

The resulting product is a dilute solution of this compound in acetonitrile. It is crucial to avoid concentrating the solution, as pure this compound is extremely shock-sensitive and prone to violent detonation.[1][3]

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been extensively studied in the gas phase.[3] The vibrational frequencies provide key insights into the molecule's structure and bonding.

The following is a generalized protocol based on reported studies for obtaining the gas-phase IR spectrum of this compound:[3]

-

A stream of an inert gas is passed over sodium azide packed in a U-tube.

-

Gaseous cyanogen bromide or chloride is introduced into the gas stream, reacting with the sodium azide to form gaseous this compound.

-

The resulting gas mixture is passed through a cold trap (e.g., at -26°C) to remove any unreacted cyanogen halide.[3]

-

The gas stream containing this compound is then directed into a gas cell of an infrared spectrometer.

-

The infrared spectrum is recorded over the desired range (e.g., 70-3000 cm⁻¹).[3]

The key vibrational frequencies for gaseous this compound are summarized in the table below. The assignments are based on in-plane and out-of-plane fundamental vibrations.[3]

| Frequency (cm⁻¹) | Assignment | Notes |

| ~2200 | C≡N stretch | Partially obscured by unreacted BrCN.[3] |

| 2120 | N=N=N asymmetric stretch (νₐ) | Corrected for Fermi resonance.[3] |

| 1238 | N=N=N symmetric stretch (νₛ) | |

| 920 | C-N stretch | |

| 864 | NNN bend | |

| 553 | CNN bend | |

| 442 | NCN bend | |

| 690 | Torsion (out-of-plane) | |

| 350 | C-N wag (out-of-plane) |

Table 1: Summary of Infrared Vibrational Frequencies for Gaseous this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Extreme Instability: Pure this compound is highly explosive, making it exceedingly dangerous to handle in the quantities and concentrations typically required for NMR spectroscopy.[1]

-

Quadrupolar Broadening: The nitrogen nuclei (¹⁴N) are quadrupolar, which often leads to broad signals, making them difficult to observe and interpret, especially in an asymmetric molecule like this compound.

-

Low Natural Abundance: ¹³C and ¹⁵N have low natural abundances, requiring longer acquisition times, which increases the risk associated with handling an unstable compound.

While theoretical calculations on the ¹⁵N NMR of various azides have been performed, providing predicted chemical shifts, experimental verification for this compound is lacking.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: A flowchart outlining the synthesis of this compound in solution and its subsequent gas-phase infrared spectroscopic analysis, emphasizing the critical safety precautions.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound, with a detailed focus on its infrared spectrum. The provided experimental protocols for synthesis and IR analysis offer a valuable resource for researchers. The notable absence of experimental NMR data highlights the significant challenges posed by the compound's extreme instability. Future research, potentially employing advanced techniques for handling highly energetic materials or highly sensitive NMR methods, may one day provide this missing piece of the spectroscopic puzzle for this compound. Until then, infrared spectroscopy remains the primary tool for the characterization of this fascinating and reactive molecule.

References

Solubility of Cyanogen Azide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cyanogen (B1215507) azide (B81097) is a highly explosive and toxic compound. All handling and experimentation should be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document is intended for informational purposes only.

Introduction

Cyanogen azide (N₃CN) is a high-energy, colorless, oily liquid that serves as a versatile reagent in organic synthesis.[1][2] Its utility in creating nitrogen-rich heterocyclic compounds makes it a valuable tool for medicinal chemistry and drug development. However, its inherent instability necessitates that it is typically prepared and used in dilute solutions.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its safe handling, reaction optimization, and the development of robust synthetic protocols. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a visualization of its typical synthetic application.

Solubility Profile of this compound

This compound is generally characterized as being soluble in most organic solvents.[1][3] This solubility is a critical factor, as it is almost exclusively handled in solution to mitigate its explosive nature. While precise quantitative solubility data is scarce in the literature due to the compound's hazardous properties, qualitative and semi-quantitative information has been established.

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Polarity | Quantitative Solubility Data | Qualitative Solubility/Notes |

| Acetonitrile | CH₃CN | Polar Aprotic | A 27% by weight solution is stable with a half-life of 15 days at 25°C, indicating significant solubility.[4][5] | Commonly used as a solvent for its synthesis and subsequent reactions.[1] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Data not available | Soluble.[5] |

| Methylene Chloride | CH₂Cl₂ | Polar Aprotic | Data not available | Soluble.[5] |

| Benzene | C₆H₆ | Nonpolar | Data not available | Soluble.[5] |

| Toluene | C₇H₈ | Nonpolar | Data not available | Soluble.[5] |

| Cyclohexane | C₆H₁₂ | Nonpolar | Data not available | Soluble.[5] |

Experimental Protocol: Determination of this compound Solubility

The following is a proposed experimental protocol for the quantitative determination of this compound solubility in an organic solvent. This protocol is based on general methods for handling explosive materials and should be adapted and performed with extreme caution.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (to be synthesized in situ)

-

High-purity organic solvent (e.g., acetonitrile)

-

Internal standard (a non-reactive compound with a distinct analytical signal)

-

High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) system

-

Thermostatically controlled reaction vessel or shaker

-

Syringe filters (chemically compatible)

-

Volumetric flasks and pipettes

-

Personal protective equipment (blast shield, face shield, leather gloves, flame-retardant lab coat)

Methodology:

-

Preparation of a Saturated Solution (in a controlled, remote-access fume hood):

-

A dilute solution of this compound is first prepared in situ by the reaction of sodium azide with a cyanogen halide (e.g., cyanogen bromide) in the desired organic solvent at a controlled low temperature.

-

Slowly and carefully, small, precise additions of freshly prepared this compound concentrate are added to a known volume of the solvent in a thermostatically controlled vessel.

-

The solution is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved this compound as a separate phase should be visually confirmed to ensure saturation.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is established, a sample of the supernatant is carefully withdrawn using a syringe.

-

The sample is immediately filtered through a compatible syringe filter to remove any undissolved micro-droplets of this compound.

-

A precise volume of the filtered saturated solution is then diluted with a known volume of the solvent containing a pre-determined concentration of an internal standard.

-

-

Quantitative Analysis:

-

The diluted sample is analyzed by a calibrated HPLC or GC-MS method. The analytical method must be developed to be specific for this compound and the internal standard, ensuring no interference from solvent peaks or potential decomposition products.

-

A calibration curve for this compound is generated using freshly prepared standards of known concentrations.

-

The concentration of this compound in the saturated solution is calculated based on the analytical results and the dilution factor.

-

-

Data Reporting:

-

The solubility is reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

The experiment should be repeated multiple times to ensure reproducibility and the results reported with statistical measures of uncertainty.

-

Visualization of this compound Synthesis and Application

This compound is a valuable reagent for the synthesis of nitrogen-containing compounds. A common application is its use in 1,3-dipolar cycloaddition reactions with alkenes to form triazoline derivatives, which can then be used to synthesize other valuable molecules. The following diagram illustrates the typical workflow for the in situ synthesis of this compound and its subsequent reaction with an alkene.

References

- 1. Solubility determination of TNT and wax and their fractionation from an explosive material using a supercritical fluid (Journal Article) | OSTI.GOV [osti.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cyanogen - Wikipedia [en.wikipedia.org]

- 4. [PDF] Solubility and Dissolution Kinetics of Composition B Explosive in Water | Semantic Scholar [semanticscholar.org]

- 5. This compound | 764-05-6 [chemicalbook.com]

Stability of Cyanogen Azide in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanogen (B1215507) azide (B81097) (N₃CN) is a high-energy, reactive compound with significant applications in organic synthesis. However, its inherent instability and explosive nature necessitate a thorough understanding of its stability profile, particularly when handled in solution. This technical guide provides an in-depth analysis of the stability of cyanogen azide in different solvents, compiling available quantitative data, outlining experimental protocols for stability determination, and offering safety guidelines for its handling. This document is intended to serve as a critical resource for researchers, chemists, and professionals in drug development who utilize or are considering the use of this versatile reagent.

Introduction

This compound is a colorless, oily liquid that is notoriously unstable in its pure form, being sensitive to thermal, mechanical, and electrical shock.[1] Its high nitrogen content (82.35%) contributes to its energetic properties. Despite its hazardous nature, this compound is a valuable reagent in organic chemistry, known for its ability to participate in a variety of reactions, including cycloadditions and insertions into C-H bonds.

Due to the significant safety risks associated with pure this compound, it is almost exclusively prepared and handled as a dilute solution. The choice of solvent is paramount, as it directly influences the stability and safety of the reagent. This guide aims to consolidate the current knowledge on the stability of this compound in different solvent environments to promote its safe and effective use in research and development.

Quantitative Stability Data

The stability of this compound is most commonly quantified by its half-life (t½), the time it takes for 50% of the compound to decompose at a given temperature. The available literature predominantly focuses on its stability in acetonitrile (B52724), which is the most common solvent for its preparation and use.

Table 1: Half-Life of this compound in Acetonitrile

| Concentration (% w/w) | Solvent | Temperature | Half-Life (t½) |

| 27% | Acetonitrile | Room Temperature | 15 days |

Data sourced from multiple references.[1]

It is consistently noted that the stability of this compound in solution is significantly enhanced at lower temperatures.

Factors Influencing Stability

The stability of this compound in solution is influenced by several key factors. Understanding these factors is crucial for the safe handling and storage of this energetic compound.

Caption: Factors influencing the stability of this compound.

Temperature

As with most chemical decomposition reactions, the rate of this compound decomposition is highly dependent on temperature. Lower temperatures significantly increase its stability, making it possible to store solutions for longer periods.

Solvent

The choice of solvent is a critical factor. Acetonitrile is the most well-documented and recommended solvent for both the synthesis and use of this compound.[1]

-

Recommended Solvents: Anhydrous, aprotic solvents are generally preferred.

-

Solvents to Avoid: Halogenated solvents, such as dichloromethane (B109758) and chloroform, should be avoided as they can lead to the formation of dangerously explosive byproducts.[2]

Concentration

This compound is significantly more stable in dilute solutions. The pure substance is extremely shock and heat sensitive. For practical and safety reasons, concentrations are typically kept well below 30% (w/w).

Contaminants

The presence of contaminants, particularly water and acids, can adversely affect the stability of this compound. The synthesis of this compound is typically carried out under anhydrous conditions to prevent the formation of explosive solid byproducts.

Experimental Protocols

Detailed experimental protocols for the quantitative determination of this compound stability are not extensively described in recent literature. However, based on the original work by Marsh and Hermes and general principles of chemical kinetics, a suitable methodology can be outlined.

General Experimental Workflow for Stability Determination

The stability of a this compound solution can be determined by monitoring its concentration over time at a constant temperature.

References

An In-depth Technical Guide on the Hazards and Toxicity of Cyanogen Azide Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cyanogen (B1215507) azide (B81097) (N₃CN) is an extremely explosive and highly toxic substance. This guide is intended for informational purposes for professionals in controlled laboratory settings and is not a substitute for a thorough, site-specific risk assessment and adherence to all applicable safety regulations. Extreme caution must be exercised when handling this compound.

Introduction

Cyanogen azide is a colorless, oily liquid at room temperature and is a primary explosive that is dangerously unstable in its pure form.[1] It is typically handled in dilute solutions to mitigate its explosive nature.[1] Its high reactivity makes it a useful reagent in specific organic syntheses, but this same reactivity is the source of its significant hazards. This guide provides a comprehensive overview of the known and inferred hazards and toxicity associated with this compound exposure, intended to inform researchers and professionals in drug development and other scientific fields. Due to its instability, there is a notable lack of extensive toxicological studies directly on this compound. Therefore, much of the toxicological data is extrapolated from information on related compounds, namely inorganic azides (like sodium azide) and cyanides, which are potential products of its decomposition or metabolic pathways.

Physicochemical Properties and Hazards

This compound is highly sensitive to heat, shock, and friction, and can detonate violently. It is soluble in most organic solvents.[1] The pure material should never be isolated. It is crucial to use dry solvents during its synthesis, as moisture can lead to the formation of explosive, solid by-products.[1]

General Safety Precautions:

-

Always handle this compound in a dilute solution.

-

Work in a well-ventilated fume hood with a blast shield.

-

Avoid contact with metals, as this can form highly shock-sensitive metal azides.

-

Do not use halogenated solvents like dichloromethane (B109758) or chloroform, which can form extremely unstable di- and tri-azidomethane.

-

Avoid concentrating solutions of this compound.

Synthesis

This compound is typically synthesized in situ for immediate use. The common method involves the reaction of sodium azide with cyanogen chloride or cyanogen bromide in an anhydrous aprotic solvent, such as acetonitrile, at low temperatures.[1]

Experimental Protocol: Synthesis of this compound in Solution

Warning: This procedure must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place, including a fume hood and blast shield.

-

Preparation: Suspend sodium azide in a dry aprotic solvent (e.g., acetonitrile) in a reaction vessel equipped with a stirrer and a cooling bath.

-

Reaction: Slowly add a solution of cyanogen chloride or cyanogen bromide to the stirred suspension while maintaining a low temperature (typically below 12°C) to control the exothermic reaction.

-

Filtration: After the addition is complete, allow the mixture to slowly warm to room temperature. The resulting solution is then filtered to remove the sodium halide byproduct.

-

Use: The resulting filtrate containing this compound is used directly in the subsequent reaction without isolation.

Logical Workflow for this compound Synthesis

References

Early Applications of Cyanogen Azide in Chemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

First synthesized in the early 1960s by F. D. Marsh at DuPont, cyanogen (B1215507) azide (B81097) (NCN₃) quickly emerged as a reagent of significant interest in organic synthesis.[1][2] An oily, colorless, and dangerously explosive liquid, it is typically prepared and handled in dilute solutions.[1] Early research into its reactivity revealed a versatile chemical profile, leading to its application in the synthesis of various nitrogen-containing heterocycles and in the functionalization of both unsaturated and saturated hydrocarbons. This guide provides an in-depth look at the foundational applications of cyanogen azide, presenting key experimental data, detailed protocols, and reaction pathways from the seminal early research.

Core Applications and Experimental Data

The initial explorations of this compound's synthetic utility focused on three main areas: the synthesis of tetrazoles, the [2+1] cycloaddition to alkenes to form N-cyanoaziridines, and the insertion into carbon-hydrogen bonds of alkanes.

Synthesis of 5-Substituted Tetrazoles

One of the earliest and most significant applications of this compound was in the synthesis of 5-substituted-1H-tetrazoles. This method provided a direct route to these important heterocyclic compounds, which are recognized as bioisosteres of carboxylic acids and cis-amides in medicinal chemistry. The reaction generally involves the treatment of a primary amine with this compound, which proceeds through an intermediate imidoyl azide that subsequently cyclizes.

Table 1: Synthesis of 1-Substituted 5-Aminotetrazoles from Primary Amines and this compound

| Primary Amine | Product | Yield (%) | Reference |

| Aniline (B41778) | 1-Phenyl-5-amino-1H-tetrazole | 85 | F. D. Marsh, 1972 |

| Methylamine | 1-Methyl-5-amino-1H-tetrazole | 78 | F. D. Marsh, 1972 |

| Ammonia | 5-Amino-1H-tetrazole | 90 | F. D. Marsh, 1972 |

Reactions with Alkenes: Synthesis of N-Cyanoaziridines and Alkylidenecyanamides

The reaction of this compound with olefins represents another cornerstone of its early applications. This reaction, extensively studied by F. D. Marsh and M. E. Hermes, demonstrated that this compound undergoes a stereospecific cis-addition to the double bond, initially forming an unstable triazoline intermediate which then extrudes nitrogen to yield N-cyanoaziridines. In some cases, these aziridines can rearrange to form alkylidenecyanamides.

Table 2: Reaction of this compound with Various Olefins

| Olefin | Product(s) | Total Yield (%) | Product Ratio (Aziridine:Cyanamide) | Reference |

| Cyclohexene (B86901) | 7-Cyano-7-azabicyclo[4.1.0]heptane | 75 | 100:0 | F. D. Marsh & M. E. Hermes, 1972 |

| cis-2-Butene | cis-1-Cyano-2,3-dimethylaziridine | 65 | 100:0 | F. D. Marsh & M. E. Hermes, 1972 |

| trans-2-Butene | trans-1-Cyano-2,3-dimethylaziridine | 70 | 100:0 | F. D. Marsh & M. E. Hermes, 1972 |

| Norbornene | 3-Cyano-3-azatricyclo[3.2.1.02,4]octane | 80 | 100:0 | F. D. Marsh & M. E. Hermes, 1972 |

| Isobutylene | 1-Cyano-2,2-dimethylaziridine and N-cyano-N-isobutenylamine | 60 | 50:50 | F. D. Marsh & M. E. Hermes, 1972 |

Reactions with Alkanes: C-H Bond Insertion

A. G. Anastassiou's work in the mid-1960s revealed the remarkable ability of this compound to react with saturated hydrocarbons upon photolysis, leading to the formation of alkylcyanamides. This represented an early example of C-H bond functionalization. The reaction is believed to proceed through the generation of a highly reactive nitrene intermediate.

Table 3: Photolytic Reaction of this compound with Alkanes

| Alkane | Major Product | Yield (%) | Reference |

| Cyclohexane | Cyclohexylcyanamide | 45 | A. G. Anastassiou, 1965 |

| n-Pentane | Mixture of pentylcyanamides | 40 | A. G. Anastassiou, 1965 |

Experimental Protocols

General Preparation of a this compound Solution

Caution: this compound is a primary explosive and should only be handled in dilute solution by trained personnel using appropriate safety precautions, including a blast shield.

A solution of this compound can be prepared by the reaction of sodium azide with a cyanogen halide (e.g., cyanogen bromide or cyanogen chloride) in a suitable solvent like acetonitrile (B52724).

Procedure:

-

A stirred suspension of sodium azide (1.0 equivalent) in anhydrous acetonitrile is cooled to 0-5 °C in an ice bath.

-

A solution of cyanogen bromide (1.0 equivalent) in anhydrous acetonitrile is added dropwise to the sodium azide suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5 °C.

-

The precipitated sodium bromide is removed by filtration under an inert atmosphere.

-

The resulting clear, colorless to pale yellow solution of this compound in acetonitrile is ready for use. The concentration can be determined by reacting an aliquot with a known excess of a reactive olefin like norbornene and analyzing the product yield.

Synthesis of 1-Phenyl-5-amino-1H-tetrazole

Procedure:

-

To a stirred solution of aniline (1.0 equivalent) in diethyl ether at room temperature, a freshly prepared solution of this compound in acetonitrile (1.1 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours, during which a white precipitate forms.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-phenyl-5-amino-1H-tetrazole.

Reaction of this compound with Cyclohexene

Procedure:

-

A solution of cyclohexene (1.0 equivalent) in a suitable solvent (e.g., methylene (B1212753) chloride) is cooled to 0 °C.

-

A freshly prepared solution of this compound in acetonitrile (1.0 equivalent) is added dropwise to the cyclohexene solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford 7-cyano-7-azabicyclo[4.1.0]heptane.

Reaction Pathways and Mechanisms

The diverse reactivity of this compound can be understood by considering its electronic structure and the reactive intermediates it can generate.

1,3-Dipolar Cycloaddition to Alkenes

The reaction with alkenes is a classic example of a 1,3-dipolar cycloaddition. This compound acts as the 1,3-dipole, reacting with the alkene (dipolarophile) in a concerted fashion to form a five-membered triazoline ring. This intermediate is generally unstable and readily loses a molecule of nitrogen to form the N-cyanoaziridine.

Caption: 1,3-Dipolar cycloaddition of this compound to an alkene.

Formation of 5-Substituted Tetrazoles

The synthesis of tetrazoles from primary amines and this compound proceeds via a nucleophilic attack of the amine on the cyano carbon of this compound, followed by an intramolecular cyclization of the resulting imidoyl azide.

Caption: Synthesis of 1-substituted-5-aminotetrazoles.

Conclusion

The early investigations into the chemistry of this compound laid the groundwork for its use as a versatile reagent in organic synthesis. The development of methods for the preparation of tetrazoles, N-cyanoaziridines, and alkylcyanamides highlighted its unique reactivity. While its inherent instability requires careful handling, the foundational research demonstrated its potential for constructing complex nitrogen-containing molecules, a legacy that continues to influence modern synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Cyanogen Azide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cyanogen (B1215507) azide (B81097) is a primary explosive and is extremely hazardous.[1] It is highly sensitive to thermal, electrical, and mechanical shock and can detonate violently.[2] It should never be isolated in pure form and must only be handled as a dilute solution, generated in situ for immediate consumption.[1] All work involving cyanogen azide or any other azide compounds must be conducted with rigorous safety precautions in a controlled laboratory environment by trained personnel. A thorough risk assessment must be performed before any experiment.

Introduction

This compound (N₃CN) is a high-energy, versatile reagent in organic synthesis, primarily utilized for the introduction of the azide functionality and the construction of nitrogen-rich heterocyclic systems. Due to its extreme instability and explosive nature, this compound is exclusively prepared and used in situ.[1] This approach mitigates the significant hazards associated with its isolation and storage. The in situ generation involves the reaction of a cyanogen halide with an azide salt in a suitable solvent, producing a dilute solution of this compound that is immediately consumed by a co-present substrate. This methodology provides access to unique chemical transformations, such as the synthesis of tetrazoles and other valuable scaffolds for drug discovery.

Safety Precautions for Handling Azides

Strict adherence to safety protocols is mandatory when working with azides.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses. The use of a face shield is also recommended.[3][4]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is essential for all reactions involving azides.[3][4]

-

Scale: Use the smallest possible scale for the experiment.[4] Do not scale up experiments without a thorough safety review and approval from a principal investigator.

-

Incompatible Materials:

-

Acids: Avoid contact with strong acids, which can form the highly toxic, volatile, and explosive hydrazoic acid.[3][5]

-

Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) as this can form highly shock-sensitive and explosive metal azides.[3][5]

-

Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form potentially explosive diazidomethane and triazidomethane, respectively.[3][5]

-

-

Work-up and Concentration: Never concentrate azide-containing reaction mixtures by rotary evaporation or distillation.[3]

-

Waste Disposal: Azide-containing waste must be collected in a designated, separate waste container and quenched appropriately before disposal according to institutional guidelines. Do not mix azide waste with acidic waste.[5]

In Situ Generation of this compound: Reaction Pathway

The most common method for the in situ generation of this compound is the reaction of sodium azide with a cyanogen halide (typically cyanogen chloride or bromide) in an anhydrous aprotic solvent like acetonitrile (B52724).[1] The use of dry solvents is critical to prevent the formation of explosive, solid by-products.

Caption: In situ generation of this compound and subsequent reaction.

Applications in Organic Synthesis: Synthesis of 1-Substituted-5-aminotetrazoles

A primary application of in situ generated this compound is the synthesis of 1-substituted-5-aminotetrazoles from primary amines. The reaction proceeds through an imidoyl azide intermediate which then cyclizes.[6]

Data Summary

| Entry | Primary Amine Substrate | Product | Yield (%) | Ref. |

| 1 | Benzylamine (B48309) | 1-Benzyl-5-aminotetrazole | 85 | [6] |

| 2 | Aniline | 1-Phenyl-5-aminotetrazole | 82 | [6] |

| 3 | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-5-aminotetrazole | 88 | [6] |

| 4 | Cyclohexylamine | 1-Cyclohexyl-5-aminotetrazole | 75 | [6] |

Table 1: Representative yields for the synthesis of 1-substituted-5-aminotetrazoles using in situ generated this compound. Yields are isolated yields.

Experimental Protocols

Protocol 1: In Situ Generation of this compound and Synthesis of 1-Benzyl-5-aminotetrazole

This protocol is adapted from the literature for the synthesis of 1-substituted 5-aminotetrazoles.[6]

Materials:

-

Sodium azide (NaN₃)

-

Cyanogen bromide (CNBr)

-

Benzylamine

-

Acetonitrile (CH₃CN), anhydrous

-

Water (H₂O)

-

Reaction flask equipped with a magnetic stirrer and nitrogen inlet

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood and behind a blast shield, equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

-

Reagent Preparation: Dissolve sodium azide (1.3 g, 20 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath.

-

This compound Generation: In a separate flask, dissolve cyanogen bromide (1.06 g, 10 mmol) in acetonitrile (10 mL). Add this solution dropwise to the cold sodium azide solution over 15 minutes with vigorous stirring. The this compound is generated in situ.

-

Substrate Addition: To the freshly prepared this compound solution, add benzylamine (1.07 g, 10 mmol) dropwise while maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Work-up: Quench the reaction by the slow addition of water (20 mL). The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-benzyl-5-aminotetrazole as a white solid.

Experimental Workflow Diagram

Caption: General workflow for aminotetrazole synthesis.

Alternative Approaches and Future Outlook

The significant hazards associated with cyanogen halides and this compound have prompted research into safer alternatives and methodologies.

-

Flow Chemistry: Continuous flow reactors offer a safer way to handle hazardous intermediates like azides.[7][8] The small reaction volumes at any given time minimize the risk of a runaway reaction or detonation. In a flow setup, a stream of an azide source could be mixed with a cyanating agent and immediately combined with a substrate stream, ensuring the hazardous intermediate has a very short lifetime in the system.

-

Alternative Reagents: Research into less hazardous cyanating agents and azide sources is ongoing.[9][10][11] For tetrazole synthesis, methods utilizing safer reagents like trimethylsilyl (B98337) azide (TMSN₃) with Lewis acid catalysis or organocatalysts are often preferred when applicable.[12][13]

These modern approaches aim to retain the synthetic utility of azide chemistry while designing inherently safer processes, a key consideration in both academic research and industrial drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 8. In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace at KOASAS: Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions [koasas.kaist.ac.kr]

- 10. researchgate.net [researchgate.net]

- 11. Application of combined cyanide sources in cyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Safe Handling and Storage of Cyanogen Azide Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanogen (B1215507) azide (B81097) (CN₄) is a highly reactive and energetic compound utilized in organic synthesis as a versatile reagent for the introduction of the cyano group and for the formation of various nitrogen-containing heterocycles.[1][2] However, in its pure form, cyanogen azide is a colorless, oily liquid that is dangerously explosive and sensitive to thermal, electrical, and mechanical shock.[1][3] Consequently, it is imperative that this compound is handled exclusively in dilute solutions. These application notes provide a comprehensive protocol for the safe handling, storage, and use of this compound solutions to minimize risks in a laboratory setting.

Hazard Identification and Mitigation

Primary Hazards:

-

Explosion: Pure this compound is a primary explosive.[1] Solutions should be handled with care to prevent the concentration of the azide.

-

Toxicity: Like other cyanide and azide compounds, this compound and its potential decomposition products (e.g., hydrazoic acid) are highly toxic.[4]

-

Instability: The compound is unstable and can decompose, sometimes violently. Its stability is dependent on concentration, temperature, and the solvent used.[3]

Engineering Controls and Personal Protective Equipment (PPE):

All work with this compound solutions must be conducted in a certified chemical fume hood with the sash at the lowest practical height. The work area should be free of clutter and incompatible materials.

Required PPE:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Heavy-duty nitrile or butyl rubber gloves. Double gloving is recommended.

-

Body Protection: A flame-resistant lab coat.

-

Footwear: Fully enclosed, chemical-resistant shoes.

Quantitative Data on Solution Stability

The stability of this compound is significantly enhanced when handled as a dilute solution. Acetonitrile (B52724) is a commonly used solvent.[3]

| Concentration (in Acetonitrile) | Temperature | Half-life | Citation(s) |

| 27% (w/w) | Room Temperature | 15 days | [3] |

| Dilute Solutions | Low Temperatures (e.g., ≤ 0°C) | Significantly more stable | [3] |

Note: It is crucial to prevent the concentration of this compound solutions. Evaporation of the solvent should be strictly avoided.

Experimental Protocols

In Situ Preparation of this compound and Reaction with a 1,2-Dihydropyridine

This protocol details the in situ generation of this compound from cyanogen bromide and sodium azide, followed by its reaction with a substrate. This method avoids the isolation of pure this compound.

Materials:

-

Sodium azide (NaN₃)

-

Cyanogen bromide (BrCN)

-

Dry acetonitrile

-

1,2-Dihydropyridine substrate

-

Dry ether

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under a nitrogen atmosphere, suspend sodium azide (0.125 mol) in dry acetonitrile (75 mL) in a flask equipped with a stirrer and cooled to 0°C.

-

Slowly add a solution of cyanogen bromide (25 mmol) in acetonitrile (25 mL) to the stirred suspension, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Over a period of 2 hours, allow the reaction mixture to slowly warm to 25°C.

-

Maintain the mixture at 25°C for an additional hour.

-

To this in situ prepared solution of this compound, add a solution of the 1,2-dihydropyridine substrate (20 mmol) in dry ether (50 mL) with stirring.

-

Allow the reaction to proceed at 25°C for 20 hours.

-

Upon completion, the reaction mixture should be quenched and worked up appropriately for the specific product being synthesized.

Storage and Handling of this compound Solutions

Storage:

-

Store this compound solutions in a cool, dark, and well-ventilated area, away from heat sources, light, and sources of ignition.

-

Recommended storage temperature is between -30°C and 0°C.[5]

-

Ensure the storage temperature does not cause the solvent to freeze, which could lead to the separation and potential concentration of this compound.[5]

-

Store in tightly sealed, clearly labeled containers.

-

Avoid contact with metals, acids, and halogenated solvents.[6]

Handling:

-

Always work with the smallest possible quantities.

-

Use non-metal spatulas and equipment to avoid the formation of shock-sensitive metal azides.

-

Do not use ground glass joints, as friction can initiate decomposition.

-

Ensure the work area is free of incompatible materials, especially acids, which can form highly toxic and explosive hydrazoic acid.[6]

Emergency Procedures

Spills

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated, labeled waste container using non-sparking tools.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert others and activate the emergency alarm.

-

Contact the institution's emergency response team.

-

Personal Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

-

All waste containing this compound must be treated as hazardous.

-

Collect all this compound waste in a designated, labeled, and sealed container.

-

Do not mix azide waste with other chemical waste streams, particularly acidic waste.

-

Follow all institutional and regulatory guidelines for the disposal of hazardous waste.

Visualized Workflows

References

Application Notes and Protocols: Cyanogen Azide as a Reagent for [3+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanogen (B1215507) azide (B81097) (N₃CN) is a highly reactive and energetic compound that serves as a versatile reagent in organic synthesis.[1] Despite its hazardous nature, its utility in [3+2] cycloaddition reactions has been demonstrated, providing access to a variety of nitrogen-containing heterocycles. This document provides detailed application notes and protocols for the use of cyanogen azide in [3+2] cycloaddition reactions with various unsaturated substrates. Due to its explosive nature, this compound is almost exclusively prepared and used in situ.[1][2]

Extreme Caution Advised: this compound is a primary explosive and should only be handled in dilute solutions by experienced chemists in a controlled laboratory environment with appropriate safety precautions.[1] Never attempt to isolate pure this compound.

Safety Precautions

Before handling this compound or any of its precursors, it is imperative to adhere to strict safety protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. A face shield and blast shield are highly recommended.

-

Fume Hood: All manipulations involving this compound must be performed in a well-ventilated chemical fume hood.

-

In Situ Generation: this compound should always be generated and used in situ to avoid isolation and handling of the neat, explosive compound.

-

Avoid Metal Contact: Do not use metal spatulas or other metal equipment that could come into contact with azides, as this can form highly sensitive and explosive metal azides.

-

Solvent Choice: Avoid the use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can lead to the formation of explosive diazidomethane.

-

Temperature Control: Reactions involving this compound should be conducted at controlled, low temperatures to minimize the risk of decomposition.

-

Quenching: Any excess azide-containing solution should be quenched carefully. A common method is the addition of a reducing agent like sodium thiosulfate (B1220275).

[3+2] Cycloaddition of this compound with Alkenes

The reaction of this compound with alkenes primarily yields N-cyanoaziridines and, in some cases, alkylidenecyanamides through rearrangement of the initial triazoline adduct.[3] The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.

General Reaction Scheme:

Quantitative Data for Alkene Cycloadditions

| Alkene Substrate | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Isobutylene | In situ generation in excess isobutylene, 25°C, 18 h | 2,2-Dimethyl-1-cyanoaziridine, tert-Butylidenecyanamide | 75, 24 | [3] |

| Cyclopentene | In situ generation in excess cyclopentene, 25°C, 18 h | 6-Cyano-6-azabicyclo[3.1.0]hexane | 85 | [3] |

| Bicyclo[2.2.1]heptene | In situ generation in excess bicyclo[2.2.1]heptene, 25°C, 18 h | exo-3-Cyano-3-azatricyclo[3.2.1.0²,⁴]octane | 99 | [4] |

| 1,2-Dihydropyridine (N-methoxycarbonyl) | In situ generation in acetonitrile (B52724), 25°C, 18 h | E/Z mixture of 1-Methoxycarbonyl-1,2,3,4-tetrahydropyridylidene-4-cyanamide | 52.1 | [2] |

[3+2] Cycloaddition of this compound with Alkynes

The reaction of this compound with alkynes leads to the formation of 1-cyano-1,2,3-triazoles. These products can exist in equilibrium with their tautomeric α-diazo-N-cyanoimine form.[2]

General Reaction Scheme:

Quantitative Data for Alkyne Cycloadditions

| Alkyne Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Acetylene | In situ generation in acetonitrile, 25°C | 1-Cyano-1,2,3-triazole | Not specified | [5] |

| Phenylacetylene | In situ generation in acetonitrile, 25°C | 1-Cyano-4-phenyl-1,2,3-triazole | Not specified | [5] |

Experimental Protocols

Protocol 1: In Situ Generation of this compound

This protocol is adapted from the procedure described by Hermes and Marsh.[2]

Materials:

-

Sodium azide (NaN₃)

-

Cyanogen bromide (CNBr) or cyanogen chloride (CNCl)

-

Anhydrous acetonitrile

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium azide (5.0 eq) in anhydrous acetonitrile.

-

Cool the suspension to 0°C in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of cyanogen bromide (1.0 eq) in anhydrous acetonitrile to the stirred suspension over 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

-

Slowly warm the mixture to room temperature (25°C) over a period of 2 hours and continue stirring for another hour.

-

The resulting solution contains this compound and a precipitate of sodium bromide. This solution should be used immediately in the subsequent cycloaddition reaction without filtration.

Protocol 2: General Procedure for the [3+2] Cycloaddition of this compound with Alkenes

Materials:

-

Solution of in situ generated this compound in acetonitrile

-

Alkene substrate

Procedure:

-

To the freshly prepared solution of this compound in acetonitrile, add the alkene substrate (1.0 - 1.2 eq). For gaseous alkenes like isobutylene, the reaction can be run in an excess of the liquefied gas as the solvent.[3]

-

Stir the reaction mixture at room temperature (25°C) for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any unreacted azide.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or distillation.

Protocol 3: [3+2] Cycloaddition with N-Substituted-1,2-dihydropyridines

This protocol is based on the work of Ondrus, Knaus, and Giam.[2]

Materials:

-

Solution of in situ generated this compound in acetonitrile

-

N-substituted-1,2-dihydropyridine

Procedure:

-

Prepare a solution of this compound in acetonitrile as described in Protocol 1.

-

Add the N-substituted-1,2-dihydropyridine (1.0 eq) to the this compound solution.

-

Stir the reaction mixture at 25°C for 18 hours.

-

Work-up the reaction as described in Protocol 2. The resulting E/Z isomers of the tetrahydropyridylidenecyanamide may be difficult to separate.

Visualizations

References

Application Notes and Protocols: Synthesis of Tetrazoles Using Cyanogen Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are of significant interest in medicinal chemistry and drug development as they can act as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2] One effective method for the synthesis of substituted tetrazoles, particularly 1-substituted 5-aminotetrazoles, involves the use of cyanogen (B1215507) azide (B81097). This reagent, typically generated in situ for safety reasons, reacts readily with primary amines to yield the desired tetrazole derivatives in good yields.[3][4]

These application notes provide a detailed overview and experimental protocols for the synthesis of 1-substituted 5-aminotetrazoles using cyanogen azide, based on established literature procedures.

Reaction Mechanism and Workflow

The synthesis of 1-substituted 5-aminotetrazoles using this compound proceeds through a well-defined reaction pathway. The key steps involve the in situ generation of this compound, followed by its reaction with a primary amine to form an imidoyl azide intermediate, which then undergoes intramolecular cyclization to the stable tetrazole ring.

Signaling Pathway Diagram

Caption: Reaction mechanism for the synthesis of 1-substituted 5-aminotetrazoles.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of 1-substituted 5-aminotetrazoles.

Quantitative Data Summary

The synthesis of 1-substituted 5-aminotetrazoles using this compound has been shown to be effective for a variety of primary amines, affording good to excellent yields. The following table summarizes the reported yields for a selection of substrates.[1]

| Entry | Primary Amine (R-NH₂) | Product | Yield (%) |

| 1 | Methylamine (B109427) | 1-Methyl-5-aminotetrazole (B134227) | 72 |

| 2 | Ethylamine | 1-Ethyl-5-aminotetrazole | 74 |

| 3 | n-Propylamine | 1-n-Propyl-5-aminotetrazole | 71 |

| 4 | n-Butylamine | 1-n-Butyl-5-aminotetrazole | 68 |

| 5 | Benzylamine | 1-Benzyl-5-aminotetrazole | 73 |

| 6 | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-5-aminotetrazole | 70 |

| 7 | 1,2-Diaminoethane | 1,2-Bis(5-amino-1H-tetrazol-1-yl)ethane | 65 |

| 8 | 1,3-Diaminopropane | 1,3-Bis(5-amino-1H-tetrazol-1-yl)propane | 62 |

Experimental Protocols

Caution: Cyanogen halides and azides are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn.

Protocol 1: General Synthesis of 1-Substituted 5-Aminotetrazoles

This protocol is a general procedure adapted from the work of Joo and Shreeve (2008).[1]

Materials:

-

Primary amine (1.0 equiv)

-

Sodium azide (NaN₃) (1.2 equiv)

-

Cyanogen bromide (BrCN) (1.1 equiv)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the primary amine (1.0 equiv) in a mixture of acetonitrile and water (3:1), add sodium azide (1.2 equiv).

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 equiv) in acetonitrile to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1-substituted 5-aminotetrazole.

Protocol 2: Synthesis of 1-Methyl-5-aminotetrazole

Materials:

-

Methylamine (40% in water) (1.0 equiv)

-

Sodium azide (NaN₃) (1.2 equiv)

-

Cyanogen bromide (BrCN) (1.1 equiv)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottom flask, combine methylamine (40% in water, 10 mmol, 0.77 g) and sodium azide (12 mmol, 0.78 g) in a mixture of 30 mL of acetonitrile and 10 mL of water.

-

Cool the flask in an ice bath with stirring.

-

Slowly add a solution of cyanogen bromide (11 mmol, 1.16 g) in 10 mL of acetonitrile to the reaction mixture over 15 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Concentrate the reaction mixture on a rotary evaporator to remove the acetonitrile.

-

Extract the remaining aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to give the crude product.

-

Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-methyl-5-aminotetrazole as a white solid. (Yield: 72%).

Spectroscopic Data for 1-Methyl-5-aminotetrazole:

-

¹H NMR (DMSO-d₆, 400 MHz) δ: 6.62 (s, 2H, NH₂), 3.65 (s, 3H, CH₃).[5]

-

¹³C NMR (DMSO-d₆, 100 MHz) δ: 156.8 (C5), 32.1 (CH₃).

-

IR (KBr, cm⁻¹): 3336, 3242 (NH₂), 1632 (C=N), 1550, 1475 (tetrazole ring).[5]

Conclusion

The reaction of this compound with primary amines provides a direct and efficient route for the synthesis of 1-substituted 5-aminotetrazoles. The methodology is characterized by mild reaction conditions and good yields for a range of substrates, making it a valuable tool for medicinal chemists and researchers in drug development. The protocols provided herein offer a detailed guide for the practical application of this synthetic strategy. Due to the hazardous nature of the reagents involved, strict adherence to safety precautions is paramount.

References